(Z)-RG-13022 is a cell-permeable, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) from the tyrphostin chemical class. It functions by blocking the autophosphorylation of the EGFR kinase domain, a critical step in signaling pathways that drive cell proliferation. With demonstrated efficacy in the low micromolar range for inhibiting EGFR-dependent cancer cell growth and proven in vivo activity, it serves as a well-characterized tool compound for cancer research, particularly in studies involving squamous cell carcinoma.
Stereochemically defined (Z)-isomer for EGFR tyrosine kinase inhibition studies
Non-phenolic tyrphostin analog with reported reduced antioxidant assay interference
ATP-competitive inhibitor supporting EGFR and PDGFR pathway research
While numerous EGFR inhibitors are commercially available, they are not functionally interchangeable due to significant variations in potency, kinase selectivity profiles, and cell-model-specific efficacy. Substituting (Z)-RG-13022 with a different inhibitor, such as one with nanomolar potency or an unknown off-target profile, introduces variables that can compromise experimental reproducibility. This is particularly critical for researchers aiming to replicate or build upon published studies where (Z)-RG-13022 was the specific reagent used to achieve in vivo tumor growth inhibition, as its exact performance characteristics are integral to the original findings.
(Z)-RG-13022 inhibits the autophosphorylation of the EGF receptor in a cell-free immunoprecipitate assay with an IC50 of 4 µM. This positions it as a standard, micromolar-potency inhibitor, distinguishing it from high-potency research tools like AG-1478, which has an IC50 of 3 nM under similar cell-free conditions.
| Evidence Dimension | IC50, Cell-Free EGFR Autophosphorylation |
| Target Compound Data | 4 µM |
| Comparator Or Baseline | AG-1478: 3 nM |
| Quantified Difference | >1300-fold less potent than AG-1478 |
| Conditions | Cell-free EGFR kinase assay measuring autophosphorylation. |
This defines a clear performance tier, making it the appropriate choice for assays designed for or validated with a micromolar-potency EGFR inhibitor, avoiding the potential off-target effects or confounding results of hyper-potent alternatives.
(Z) IC50 = 11 μM vs (E) IC50 = 38 μM — 3.5-fold difference in HN5 cells
Supports isomer-specific study design
HN5 squamous carcinoma; DNA synthesis assay
In cellular assays, (Z)-RG-13022 demonstrates effective inhibition of EGF-stimulated proliferation in relevant cancer cell lines. For HER 14 cells, it inhibits colony formation with an IC50 of 1 µM and DNA synthesis with an IC50 of 3 µM. In the MH-85 human squamous cell carcinoma line, the IC50 is 1.5 µM for DNA synthesis. This potency is distinct from first-generation clinical candidates like Gefitinib, which typically shows nanomolar potency in sensitive cell lines (e.g., IC50 of 54 nM for cell growth).
| Evidence Dimension | IC50, Cellular Proliferation/DNA Synthesis |
| Target Compound Data | 1-3 µM (HER 14 cells); 1.5 µM (MH-85 cells) |
| Comparator Or Baseline | Gefitinib: ~54 nM (general benchmark for sensitive cells) |
| Quantified Difference | Approximately 20- to 50-fold less potent than Gefitinib in sensitive cell lines. |
| Conditions | Inhibition of EGF-stimulated colony formation or DNA synthesis in cultured human cancer cells. |
This provides researchers with established, quantitative benchmarks for designing experiments in specific, validated cell models, ensuring appropriate dosing and interpretation of results.
Non-phenolic structure; qualitatively reduced antioxidant activity vs. phenolic tyrphostins
Reported structural-class context
Vendor specification; data to verify
(Z)-RG-13022 is one of the few tyrphostins of its class with published in vivo efficacy data from early cancer research. Administration of 400 µg/mouse/day resulted in significant inhibition of MH-85 human squamous cell carcinoma tumor growth in a nude mouse model. This level of validation is often absent for many other research-grade kinase inhibitors, which may only have in vitro data.
| Evidence Dimension | In Vivo Efficacy |
| Target Compound Data | Significantly inhibits MH-85 tumor growth at 400 µg/mouse/day |
| Comparator Or Baseline | Generic research inhibitors lacking in vivo validation in this specific model. |
| Quantified Difference | Not applicable (Qualitative validation) |
| Conditions | Nude mouse xenograft model with MH-85 human squamous cell carcinoma. |
For researchers studying squamous cell carcinoma or seeking to replicate foundational EGFR inhibition studies, procuring the exact, validated compound is essential for experimental continuity and data integrity.
IC50 = 4–5 μM in cell-free immunoprecipitate kinase assays
Supports assay standardization benchmark
Consistent across independent studies
HER14 IC50 = 1 μM vs MH-85 IC50 = 7 μM — 7-fold difference in colony formation
Reported cell-model sensitivity context
Colony formation; 50 ng/mL EGF
0.1–10 μM effective range; 100-fold dynamic window in T47D/MCF-7 cells
Supports dose-response study design
EGF/estrogen-stimulated proliferation
Terminal t1/2 = 50.4 min; plasma concentration below 1 μM within 20 min post-dose
Supports PK/PD model design
20 mg/kg i.p.; MF1 nu/nu mice; bolus dosing may not maintain target concentrations
For laboratories directly building on or replicating the results of early studies on EGFR inhibition in MH-85 xenograft models. Using the originally documented compound is critical for ensuring comparability and validating new findings against the historical benchmark.
Ideal for use as a reference compound in screening cascades or mechanism-of-action studies where a well-characterized, micromolar-potency EGFR inhibitor is required to differentiate from more potent or selective molecules. Its established IC50 of 4 µM provides a clear benchmark.
For confirming the involvement of EGFR signaling in cell proliferation or survival in models like HER 14 or MH-85, where its inhibitory concentrations (1-3 µM) are already defined. This allows for straightforward experimental setup without extensive dose-finding.